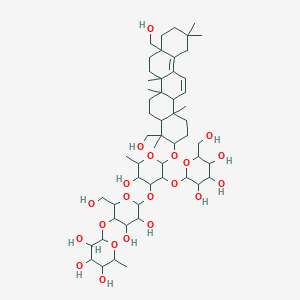

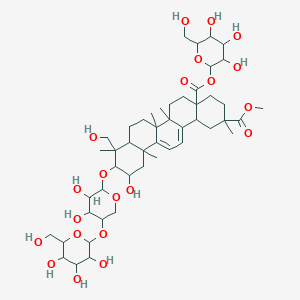

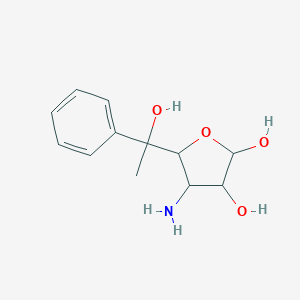

Songarosaponin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Songarosaponin A is a natural product found in Buddleja officinalis, Scrophularia kakudensis, and other organisms with data available.

Scientific Research Applications

Cytotoxic Activities and Cancer Research

Songarosaponin A, a triterpene saponin, has been investigated for its cytotoxic activities against various cancer cell lines. A study demonstrated that this compound showed inhibitory effects on nitric oxide production in RAW 264.7 cells, indicating potential as an anti-inflammatory agent and for use in cancer research (Park et al., 2016).

Therapeutic Effects on Bone Metabolism

Research on Cynomorium songaricum, which contains this compound, indicated its potential in preventing bone resorption in ovariectomized rats. This study highlights its role in bone metabolism and its therapeutic effects on conditions like osteoporosis (Ma et al., 2018).

Biomaterials and Tissue Engineering

While not directly related to this compound, studies on natural polysaccharides like agarose highlight the broader context of natural compounds in biomedical applications, such as tissue engineering and drug delivery systems (Zarrintaj et al., 2018).

Role in Plant Hormone Signaling and Agriculture

Research on plant hormones like salicylic acid, which shares some functional similarities with saponins, emphasizes the importance of such compounds in plant defense mechanisms. This provides insights into the potential agricultural applications of saponins like this compound (Vlot et al., 2009).

Properties

CAS No. |

141565-05-1 |

|---|---|

Molecular Formula |

(C14H16N2O4C5H8O2)x |

Molecular Weight |

1073.3 g/mol |

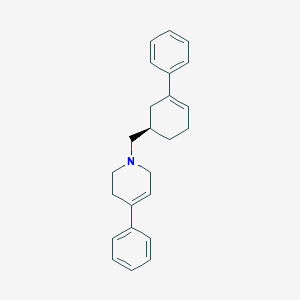

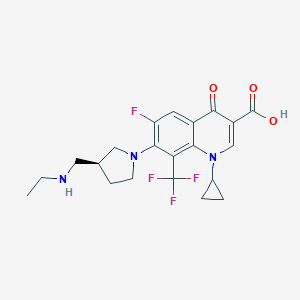

IUPAC Name |

2-[6-[2-[[4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C54H88O21/c1-24-33(59)36(62)39(65)45(68-24)73-42-29(21-56)71-47(41(67)38(42)64)74-43-34(60)25(2)69-48(44(43)75-46-40(66)37(63)35(61)28(20-55)70-46)72-32-12-13-50(5)30(51(32,6)22-57)11-14-53(8)31(50)10-9-26-27-19-49(3,4)15-17-54(27,23-58)18-16-52(26,53)7/h9-10,24-25,28-48,55-67H,11-23H2,1-8H3 |

InChI Key |

QUZUQSXPOSEUDF-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8=C9CC(CCC9(CCC87C)CO)(C)C)C)C)C)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8=C9CC(CCC9(CCC87C)CO)(C)C)C)C)C)O)CO)O)O)O |

Synonyms |

3-O-((alpha-L-rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11,13-diene-3,23,28-triol songarosaponin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methyl-(3-oxo-3-phenylpropyl)amino]butan-2-one;hydrochloride](/img/structure/B232842.png)